molecular formula C10H18INO4 B6145514 methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-iodobutanoate CAS No. 402726-59-4

methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-iodobutanoate

Cat. No.: B6145514
CAS No.: 402726-59-4
M. Wt: 343.16 g/mol
InChI Key: DJTBBPUINKPGDR-MLWJPKLSSA-N
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Description

“Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-iodobutanoate” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis. It is particularly useful for protecting amines from unwanted reactions .


Synthesis Analysis

The synthesis of compounds with a Boc group can be achieved using various methods. One method involves the use of flow microreactor systems, which has been found to be more efficient, versatile, and sustainable compared to batch processes . Another method involves the use of oxalyl chloride in methanol for the selective deprotection of the Boc group .


Molecular Structure Analysis

The molecular structure of this compound includes a Boc group, which is a bulky group that can influence the reactivity of the compound . The presence of the iodine atom also suggests that this compound could be used in reactions that involve halogen exchange or other transformations involving the iodine atom.


Chemical Reactions Analysis

The Boc group in this compound can be selectively deprotected using oxalyl chloride in methanol . This reaction takes place under room temperature conditions and can yield up to 90% . The compound can also participate in carbonylation reactions, which are an atom-efficient toolbox to convert a variety of easily available substrates into valuable α,β-unsaturated carbonylated products .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. As it contains a Boc group, it is likely to be stable under certain conditions and reactive under others .

Mechanism of Action

The mechanism of action of this compound is likely related to its Boc group. The Boc group can protect amines from unwanted reactions during synthesis . Once the desired reactions have taken place, the Boc group can be removed using specific conditions .

Future Directions

The future directions for the use of this compound could include its application in the synthesis of complex organic molecules. The Boc group is a versatile protecting group in organic synthesis, and the development of new methods for its introduction and removal could expand its utility .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-iodobutanoate involves the protection of the amine group, followed by iodination and esterification reactions.", "Starting Materials": [ "L-alanine", "tert-butyl chloroformate", "triethylamine", "iodine", "sodium iodide", "methyl alcohol", "sodium bicarbonate" ], "Reaction": [ "Protection of amine group: L-alanine is reacted with tert-butyl chloroformate and triethylamine to form the tert-butoxycarbonyl (Boc) protected amine.", "Iodination: The Boc-protected amine is then reacted with iodine and sodium iodide to form the corresponding iodinated amine.", "Esterification: The iodinated amine is then reacted with methyl alcohol and sodium bicarbonate to form the final product, methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-iodobutanoate." ] }

CAS No.

402726-59-4

Molecular Formula

C10H18INO4

Molecular Weight

343.16 g/mol

IUPAC Name

methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C10H18INO4/c1-6(11)7(8(13)15-5)12-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,12,14)/t6?,7-/m0/s1

InChI Key

DJTBBPUINKPGDR-MLWJPKLSSA-N

Isomeric SMILES

CC([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)I

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OC(C)(C)C)I

Purity

95

Origin of Product

United States

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